molecular formula C14H11ClN2OS B7356517 (E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile

(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile

Cat. No. B7356517
M. Wt: 290.8 g/mol
InChI Key: IUEGFYOXWKIPLD-ACCUITESSA-N
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Description

(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile is a chemical compound that belongs to the family of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of (E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile is not fully understood. However, it has been proposed that the compound exerts its antiproliferative activity by inducing apoptosis in cancer cells through the activation of caspase enzymes. Additionally, it has been suggested that the compound may inhibit the activity of certain enzymes involved in the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to possess potent antioxidant activity, which may help to protect cells from oxidative damage. Additionally, it has been shown to possess anti-inflammatory properties, which may help to reduce inflammation in various tissues and organs.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile is its potent antiproliferative activity against various cancer cell lines. This makes it a promising candidate for the development of novel anticancer agents. However, one of the limitations of the compound is its potential toxicity, which may limit its clinical use.

Future Directions

There are several future directions for the research on (E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile. One potential direction is the development of novel anticancer agents based on the chemical structure of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to determine its potential clinical applications. Finally, studies are needed to determine the safety and toxicity of the compound in vivo.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent antiproliferative, antioxidant, and anti-inflammatory properties make it a promising candidate for the development of novel therapeutic agents. However, further studies are needed to determine its safety and toxicity in vivo and to elucidate its mechanism of action.

Synthesis Methods

The synthesis of (E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile can be achieved through a multistep process. The first step involves the reaction of 4-(4-methylphenyl)-1,3-thiazol-2-amine with chloroacetyl chloride to form 4-(4-methylphenyl)-1,3-thiazol-2-yl)acetyl chloride. This compound is then reacted with ethyl cyanoacetate in the presence of a base to obtain the desired product.

Scientific Research Applications

(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-9-2-4-10(5-3-9)12-8-19-14(17-12)11(7-16)13(18)6-15/h2-5,8,18H,6H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEGFYOXWKIPLD-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=C(CCl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C(\CCl)/O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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